

A Comprehensive Technical Guide to 4-Amino-6-chloropyrimidine

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Compound of Interest

Compound Name: 4-Amino-6-chloropyrimidine

Cat. No.: B018116

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CAS Number: 5305-59-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Amino-6-chloropyrimidine**, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, reactivity, applications in drug discovery, and comprehensive safety and handling information.

Core Properties and Specifications

4-Amino-6-chloropyrimidine is a substituted pyrimidine characterized by the presence of an amino group at position 4 and a reactive chlorine atom at position 6 of the heterocyclic ring. These functional groups make it a versatile building block for the synthesis of a wide range of more complex molecules.

Physical and Chemical Properties

The key physical and chemical properties of **4-Amino-6-chloropyrimidine** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5305-59-9	
Molecular Formula	C ₄ H ₄ ClN ₃	
Molecular Weight	129.55 g/mol	
Appearance	Solid; White to pale yellow/orange crystalline powder	[1]
Melting Point	214-219 °C	
pKa (Predicted)	2.16 ± 0.10	
Solubility	Soluble in DMSO. Data for the related compound 2-Amino-4,6-dichloropyrimidine suggests potential solubility in acetone and thermal toluene, and slight solubility or insolubility in water.[2]	

Spectroscopic Data

Definitive public domain spectra for **4-Amino-6-chloropyrimidine** are not readily available. The following table provides expected spectroscopic characteristics based on its structure and data from analogous compounds.[3][4][5]

Technique	Expected Characteristics
^1H NMR	- Singlet for the pyrimidine proton at C5. - Singlet for the pyrimidine proton at C2. - Broad singlet for the amino ($-\text{NH}_2$) protons.
^{13}C NMR	- Signal for the carbon bearing the chlorine (C6). - Signal for the carbon bearing the amino group (C4). - Signals for the other two pyrimidine carbons (C2, C5).
Infrared (IR)	- N-H stretching bands (asymmetric and symmetric) for the primary amine around 3300-3500 cm^{-1} . - N-H bending vibration around 1640 cm^{-1} . - C=N and C=C stretching bands characteristic of the pyrimidine ring in the 1400-1600 cm^{-1} region. - C-Cl stretching vibration at lower wavenumbers.
Mass Spectrometry (MS)	- Molecular ion peak (M^+) at m/z corresponding to the molecular weight (129.55). - Isotopic peak ($\text{M}+2$) at approximately one-third the intensity of the M^+ peak, characteristic of a monochlorinated compound.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Amino-6-chloropyrimidine** is not widely published, a representative procedure can be derived from methods used for analogous compounds, such as the ammonolysis of dichloropyrimidines.^[6]

Representative Synthesis Protocol: Ammonolysis of 4,6-Dichloropyrimidine

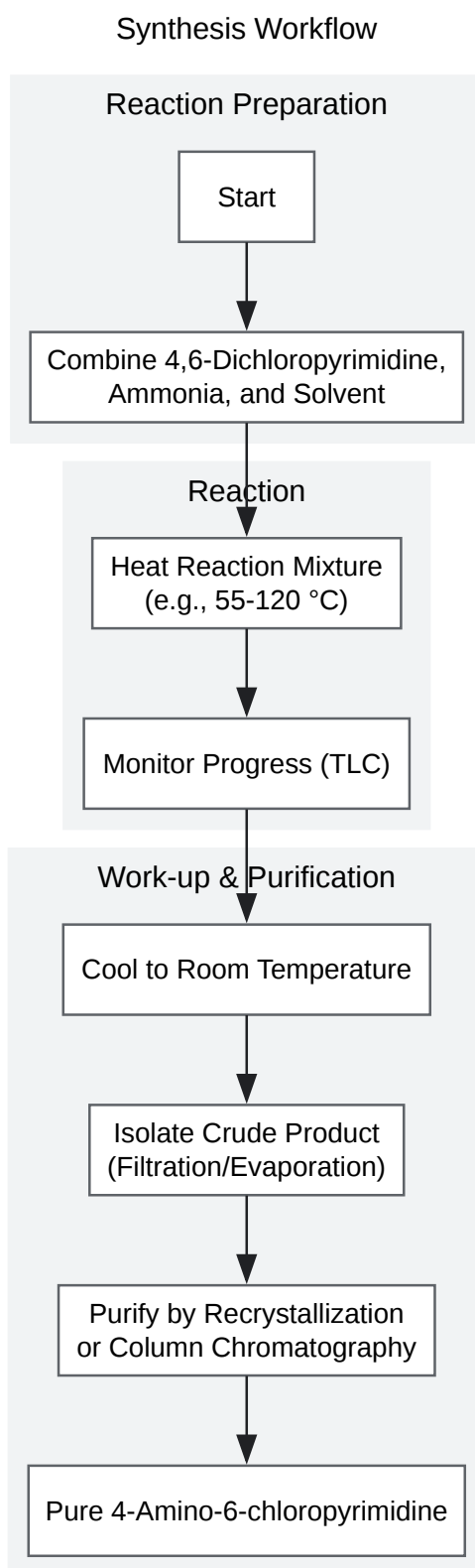
This protocol describes a general method for the nucleophilic substitution of a chlorine atom on the pyrimidine ring with an amino group.

Materials and Equipment:

- 4,6-Dichloropyrimidine
- Aqueous ammonia or ammonia in an organic solvent (e.g., ethanol)
- Reaction vessel (e.g., sealed tube or autoclave for reactions under pressure)
- Stirring mechanism
- Heating apparatus
- Standard laboratory glassware for work-up and purification
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol).
- **Addition of Reagents:** Add an excess of the ammonia solution to the reaction mixture.
- **Reaction Conditions:** Seal the vessel and heat the mixture. The reaction temperature and duration will need to be optimized but could range from 55-120 °C for several hours.[6] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
- **Isolation:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **4-Amino-6-chloropyrimidine** can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.



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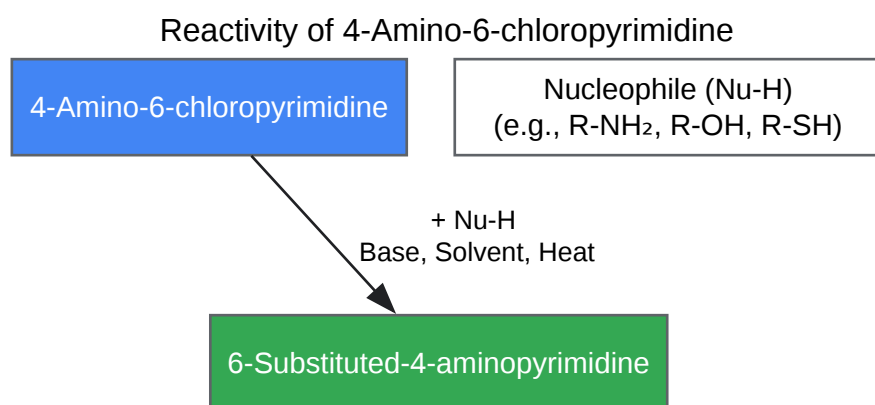
Caption: General experimental workflow for the synthesis of **4-Amino-6-chloropyrimidine**.

Chemical Reactivity and Applications in Drug Development

The primary utility of **4-Amino-6-chloropyrimidine** in synthetic chemistry stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (S_NAr).^[7]

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyrimidine ring facilitates the attack of various nucleophiles at the carbon atom bonded to the chlorine. This reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine, making this compound a valuable scaffold for generating diverse molecular libraries.



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Caption: General scheme for nucleophilic aromatic substitution on **4-Amino-6-chloropyrimidine**.

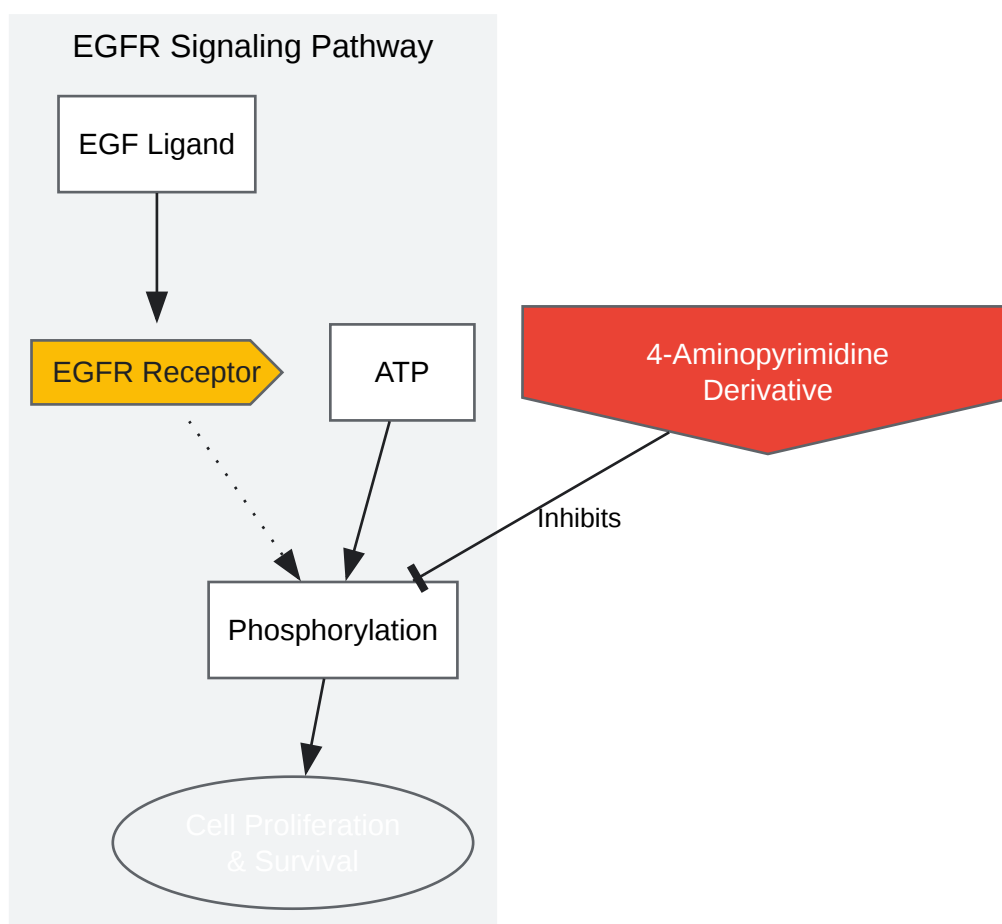
Role in Drug Discovery

The 4-aminopyrimidine core is a privileged scaffold found in numerous biologically active compounds, particularly in the realm of protein kinase inhibitors.^{[8][9][10]} The amino group at the C4 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. By varying the substituent at the C6 position through S_NAr

reactions, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Application as an EGFR Inhibitor Intermediate: Derivatives of **4-Amino-6-chloropyrimidine** have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8][9][11] Overactivation of the EGFR signaling pathway is implicated in the growth and proliferation of various tumors. Small molecule inhibitors that compete with ATP for the kinase domain's binding site can block this signaling cascade. The diagram below illustrates the conceptual role of a 4-aminopyrimidine derivative in this context.

Role of Derivatives in EGFR Signaling



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Caption: Inhibition of the EGFR signaling pathway by a 4-aminopyrimidine derivative.

Safety and Handling

4-Amino-6-chloropyrimidine is classified as a hazardous substance and requires careful handling to minimize exposure.[\[12\]](#)[\[13\]](#)

Hazard Identification

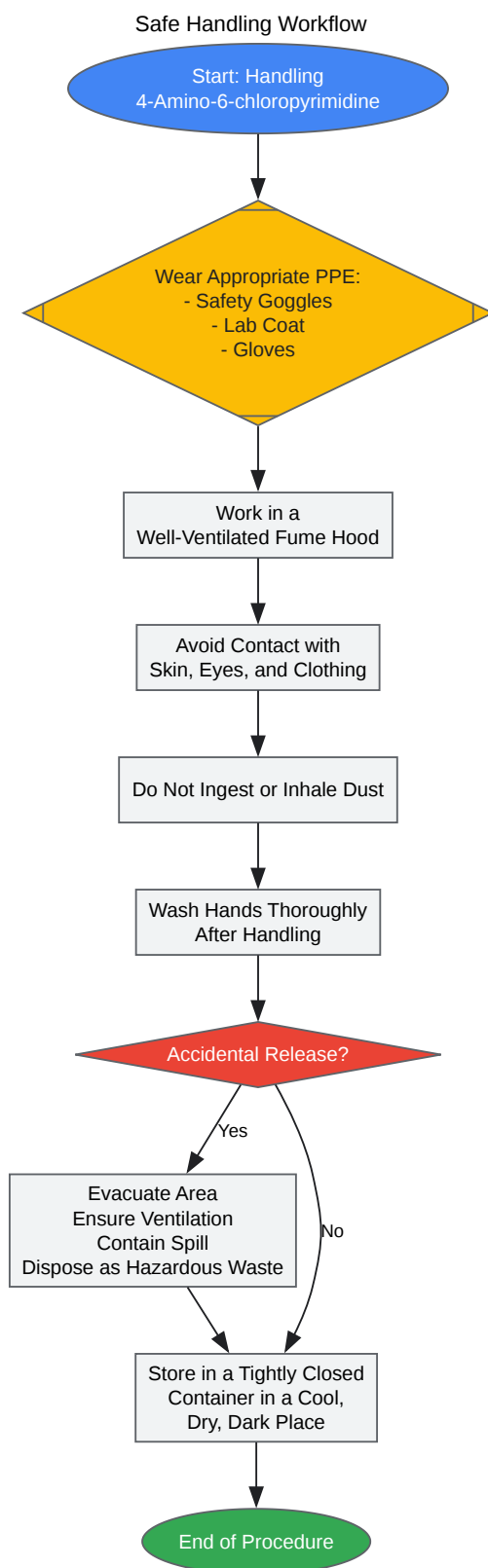
- GHS Classification:
 - Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[\[12\]](#)
 - Skin Irritation (Category 2) - Causes skin irritation.[\[12\]](#)
 - Eye Irritation (Category 2) - Causes serious eye irritation.[\[12\]](#)
 - Specific Target Organ Toxicity, Single Exposure (Category 3) - May cause respiratory irritation.[\[12\]](#)
- Signal Word: Warning[\[12\]](#)

Recommended Handling and Storage

Adherence to the following protocols is essential for the safe handling and storage of this compound.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[\[12\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[\[12\]](#)
 - Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA approved respirator.[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[\[13\]](#)

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[12\]](#) Protect from light.[\[12\]](#) Store away from incompatible materials such as strong oxidizing agents and acids.[\[12\]](#)



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Caption: A logical workflow for the safe handling of **4-Amino-6-chloropyrimidine** in a laboratory setting.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

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